tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromobenzyl group, and a dimethylamino oxoacetamido moiety. It is often used in various chemical and pharmaceutical research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the bromobenzyl group, and the attachment of the dimethylamino oxoacetamido moiety. The following is a general synthetic route:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.
Attachment of the Dimethylamino Oxoacetamido Moiety: This step involves the reaction of the pyrrolidine intermediate with a dimethylamino oxoacetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,3S)-2-(benzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
- tert-Butyl (2S,3S)-2-(3-chlorobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
- tert-Butyl (2S,3S)-2-(3-fluorobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H28BrN3O4 |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-[(3-bromophenyl)methyl]-3-[[2-(dimethylamino)-2-oxoacetyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28BrN3O4/c1-20(2,3)28-19(27)24-10-9-15(22-17(25)18(26)23(4)5)16(24)12-13-7-6-8-14(21)11-13/h6-8,11,15-16H,9-10,12H2,1-5H3,(H,22,25)/t15-,16-/m0/s1 |
InChI Key |
GAAMTNMWMUEXGR-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC(=CC=C2)Br)NC(=O)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC(=CC=C2)Br)NC(=O)C(=O)N(C)C |
Origin of Product |
United States |
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